Cas no 73499-58-8 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-)
73499-58-8 structure
Product Name:D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-
Numero CAS:73499-58-8
MF:C22H38N2O16
MW:586.5409283638
CID:573804
PubChem ID:354334929
Update Time:2025-04-19
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine
- 3)]-2-(acetylamino)-2-deoxy
- 3)]-2-(acetylamino)-2-deoxy-
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Gal-glcnac-galnac
- DTXSID00223717
- 73499-58-8
- DTXCID30146208
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-
-
- Inchi: 1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14+,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
- Chiave InChI: ASGUPKXCDOJNJC-INXDIBGXSA-N
- Sorrisi: O([C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(C)=O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O
Proprietà calcolate
- Massa esatta: 586.222
- Massa monoisotopica: 586.222
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 40
- Conta legami ruotabili: 13
- Complessità: 837
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -6.6
- Superficie polare topologica: 294Ų
Proprietà sperimentali
- Densità: 1.6
- Punto di ebollizione: 1091.6°C at 760 mmHg
- Punto di infiammabilità: 614°C
- Indice di rifrazione: 1.617
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Informazioni sulla sicurezza
- Condizioni di conservazione:<0°C
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873927-1mg |
Galβ(1-3)[GlcNAcβ(1-6)]GalNAc |
73499-58-8 | GR | 1mg |
¥950.00 | 2022-01-14 | |
| Cooke Chemical | M2774735-1mg |
Galβ(1-3)[GlcNAcβ(1-6)]GalNAc |
73499-58-8 | GR | 1mg |
RMB 760.00 | 2025-02-21 |
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
73499-58-8 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)-O-[b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-) Prodotti correlati
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 13007-32-4(Lacto-N-neotetraose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso